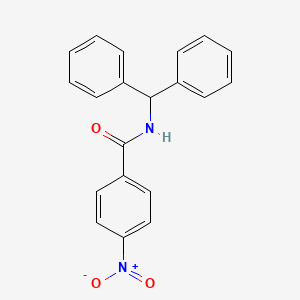![molecular formula C20H24ClN5O2 B5503796 4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5503796.png)
4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-[4-(5-Chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine involves multiple steps, including reactions like amine oxide rearrangement, and involves intermediates such as 5-[N-[4-(aryloxy)but-2-ynyl]-N-ethylamino]-1,3-dimethyluracils, leading to the formation of pyrimidine derivatives with high yields (Majumdar et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied through methods such as X-ray crystallography. These studies reveal the planarity of the pyrimidine ring and the displacement of substituent atoms from this plane, highlighting the polarization of the electronic structures and the involvement of hydrogen bonding in the stabilization of the molecular structure (Trilleras et al., 2009).
Chemical Reactions and Properties
The chemical reactions involving pyrimidine derivatives include nucleophilic substitutions, cyclization reactions, and interactions with various reagents leading to the formation of new heterocyclic compounds. These reactions are crucial for modifying the chemical and pharmacological properties of the pyrimidine derivatives (Saxena et al., 1988).
科学的研究の応用
Synthesis and Chemical Properties
4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a compound that can be synthesized through various chemical reactions involving pyrimidine derivatives. For instance, studies have shown the synthesis of related pyrimidine compounds through reactions involving amino substituted benzothiazoles and chloropyridine carboxylic acids, leading to the formation of pyridine derivatives with potential antimicrobial activities (Patel et al., 2011). Similarly, the synthesis of pyrrolo[3,2-d]pyrimidine derivatives from corresponding dimethyluracils by simple treatment with m-chloroperoxybenzoic acid in dichloromethane highlights the chemical versatility of pyrimidine compounds (Majumdar et al., 1998).
Pharmacological Research
Research into pyrimidine compounds has also extended into pharmacological applications. For instance, dialkylaminobenzimidazoles synthesized from substituted benzimidazole-2-sulfonic acids in the presence of secondary amines have shown potential antiarrhythmic, antiaggregation, and antiserotonin activities. Notably, some derivatives exhibited greater NHE-inhibiting activity than zoniporide and greater antiaggregatory activity than acetylsalicylic acid, highlighting the therapeutic potential of pyrimidine derivatives in treating various conditions (Zhukovskaya et al., 2017).
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have been a significant area of research. New compounds synthesized from pyridine derivatives have shown variable and modest activity against bacterial and fungal strains, indicating the potential of pyrimidine compounds in developing new antimicrobial agents (Patel et al., 2011).
Molecular Recognition and Drug Design
The synthesis and study of pyrimidine compounds, such as 4-amino-5-chloro-2,6-dimethylpyrimidinium salts, have provided insights into molecular recognition processes that are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionalities. These studies highlight the importance of hydrogen bonding in the efficacy of such drugs, offering a pathway for designing more effective therapeutic agents (Rajam et al., 2017).
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-28-17-5-4-15(21)14-16(17)19(27)25-12-10-24(11-13-25)18-6-7-22-20(23-18)26-8-2-3-9-26/h4-7,14H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWLDGVWKYBGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea](/img/structure/B5503727.png)

![2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5503742.png)
![1-[3-(3-amino-1-azepanyl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone hydrochloride](/img/structure/B5503756.png)

![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)
![2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)
![1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5503781.png)
![3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5503784.png)
![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5503785.png)
![3-isopropyl-N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5503809.png)
![1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione](/img/structure/B5503813.png)